REACTION_CXSMILES
|
Cl.[NH:2]([C:6]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:9]2[O:10][CH2:11][CH2:12][CH2:13][O:14][C:8]=2[CH:7]=1)C(C)=O>CO>[NH2:2][C:6]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:9]2[O:10][CH2:11][CH2:12][CH2:13][O:14][C:8]=2[CH:7]=1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC2=C(OCCCO2)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
WASH
|
Details
|
washed with 2N soda and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
again evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from alcohol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(OCCCO2)C=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |